molecular formula C10H5F2NO4 B13485515 1,3-Dioxoisoindolin-2-yl 2,2-difluoroacetate

1,3-Dioxoisoindolin-2-yl 2,2-difluoroacetate

Cat. No.: B13485515
M. Wt: 241.15 g/mol
InChI Key: QJYQLQPRQMYRQU-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 2,2-difluoroacetate is a chemical compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 2,2-difluoroacetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which is then further reacted with difluoroacetic acid or its derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 2,2-difluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dioxoisoindolin-2-yl 2,2-difluoroacetate include:

Uniqueness

This compound is unique due to the presence of the difluoroacetate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C10H5F2NO4

Molecular Weight

241.15 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2,2-difluoroacetate

InChI

InChI=1S/C10H5F2NO4/c11-7(12)10(16)17-13-8(14)5-3-1-2-4-6(5)9(13)15/h1-4,7H

InChI Key

QJYQLQPRQMYRQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C(F)F

Origin of Product

United States

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